molecular formula C31H25NO4S B11681182 Ethyl 4-(biphenyl-4-yl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-(biphenyl-4-yl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11681182
M. Wt: 507.6 g/mol
InChI Key: NJNMFFOQEQUBCS-UHFFFAOYSA-N
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Description

ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a combination of biphenyl, naphthalene, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the biphenyl and naphthalene intermediates, followed by their coupling with thiophene derivatives. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Scientific Research Applications

ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-(6-METHOXYNAPHTHALENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its combination of biphenyl, naphthalene, and thiophene moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C31H25NO4S

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl 2-[(6-methoxynaphthalene-2-carbonyl)amino]-4-(4-phenylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C31H25NO4S/c1-3-36-31(34)28-27(22-11-9-21(10-12-22)20-7-5-4-6-8-20)19-37-30(28)32-29(33)25-14-13-24-18-26(35-2)16-15-23(24)17-25/h4-19H,3H2,1-2H3,(H,32,33)

InChI Key

NJNMFFOQEQUBCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=C(C=C5)OC

Origin of Product

United States

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